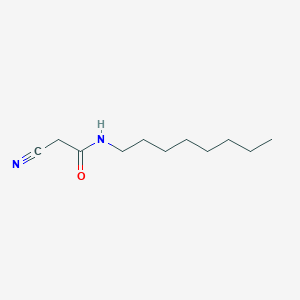![molecular formula C6H2BrN3O2S B1299622 5-溴-4-硝基苯并[c][1,2,5]噻二唑 CAS No. 72023-79-1](/img/structure/B1299622.png)
5-溴-4-硝基苯并[c][1,2,5]噻二唑
描述
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is a heterocyclic aromatic compound with the molecular formula C6H2BrN3O2S. It is known for its unique structure, which includes a bromine atom, a nitro group, and a thiadiazole ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential for further functionalization .
科学研究应用
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用机制
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function .
Mode of Action
It’s suggested that the compound may exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment between 2-8°c .
Result of Action
It’s suggested that the compound may have potential applications in the synthesis of light-emitting and conducting polymers for organic electronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole. For instance, the compound’s stability can be affected by temperature and humidity .
生化分析
Biochemical Properties
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and SHP2, which are enzymes involved in cell signaling pathways . These interactions are essential for understanding the regulatory mechanisms of these enzymes and their role in diseases such as diabetes and cancer.
Cellular Effects
The effects of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of epidermal growth factor receptor (EGFR), thereby altering cell proliferation and survival . Additionally, it impacts the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PTP1B and SHP2, inhibiting their activity . This inhibition leads to changes in downstream signaling pathways, affecting cellular responses. Furthermore, the compound can act as a nitrogen oxide donor, influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of glutathione transferase, an enzyme involved in detoxification processes . These interactions highlight the compound’s role in modulating cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments influence its activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical and pharmacological studies.
Subcellular Localization
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole typically involves the bromination and nitration of benzo[c][1,2,5]thiadiazole. One common method includes the following steps:
Bromination: Benzo[c][1,2,5]thiadiazole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under reflux conditions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is 5-amino-4-nitrobenzo[c][1,2,5]thiadiazole when the nitro group is reduced.
相似化合物的比较
Similar Compounds
- 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
Uniqueness
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYEVZFVMMYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361006 | |
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72023-79-1 | |
| Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)
![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

